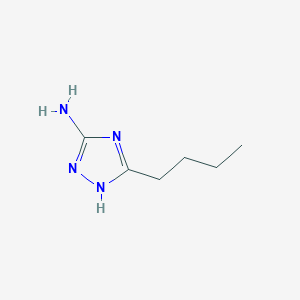

3-butyl-1H-1,2,4-triazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Butyl-1H-1,2,4-triazol-5-amine is a compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole ring is a common motif in medicinal chemistry due to its resemblance to the diazole portion of the histidine side chain and its ability to mimic the peptide linkage. The presence of the butyl group at the 3-position and the amine group at the 5-position in 3-butyl-1H-1,2,4-triazol-5-amine suggests potential for bioactivity and applications in chemical synthesis .

Synthesis Analysis

The synthesis of fully substituted 1H-1,2,4-triazol-3-amines, which are structurally related to 3-butyl-1H-1,2,4-triazol-5-amine, can be achieved through a metal- and oxidant-free three-component desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines. This method provides a broad substrate scope under mild reaction conditions, which is environmentally friendly and suitable for gram-scale applications . Additionally, the synthesis of related triazole compounds, such as 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, involves cyclization of a hydrazino precursor, which could be adapted for the synthesis of 3-butyl-1H-1,2,4-triazol-5-amine .

Molecular Structure Analysis

The molecular structure of 3-butyl-1H-1,2,4-triazol-5-amine can be inferred from related compounds. For instance, the structure of 4-amino-3-butyl-1,2,4-triazole-5-thione shows an essentially planar triazole ring with the butyl group rotated out of the plane. Hydrogen bonding plays a significant role in the molecular arrangement, forming dimers and linking into columns . This information can be extrapolated to predict the molecular interactions and conformation of 3-butyl-1H-1,2,4-triazol-5-amine.

Chemical Reactions Analysis

The reactivity of 1,2,4-triazoles typically involves the nitrogen atoms in the ring. For example, the reaction of 1,3,4-oxadiazole with primary amines, including butyl amine, leads to the formation of 4-substituted-1,2,4-triazoles . This suggests that 3-butyl-1H-1,2,4-triazol-5-amine could potentially undergo similar reactions with electrophiles or nucleophiles at the nitrogen atoms. Moreover, the amino group at the 5-position could be involved in further functionalization reactions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 3-butyl-1H-1,2,4-triazol-5-amine are not directly reported, related triazole compounds exhibit interesting photophysical properties such as fluorescence and aggregation-induced emission (AIE), which could be relevant for optical material applications . The crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, provides insights into the potential solid-state properties of 3-butyl-1H-1,2,4-triazol-5-amine, such as hydrogen bonding and crystal packing .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structure Analysis

3-butyl-1H-1,2,4-triazol-5-amine and its derivatives are prominently utilized in chemical synthesis and structural analysis. The amination of triazines, including derivatives of 1,2,4-triazol-5-amine, has been studied extensively. For instance, Rykowski and Plas (1982) examined the amination of 5-R- and 6-R-3-X-1,2,4-triazines by potassium amide in liquid ammonia, leading to the formation of 3-amino-1,2,4-triazines and various by-products, elucidating the synthesis and reaction pathways of these compounds (Rykowski & Plas, 1982). Similarly, the structural features of 4-amino-3-butyl-1,2,4-triazole-5-thione have been detailed, highlighting the planarity of the triazole ring and the formation of hydrogen-bonded dimers, which are pivotal in understanding the compound’s chemical behavior (Belcher & Squattrito, 2006).

Antitumor and Antimicrobial Applications

Compounds derived from 3-butyl-1H-1,2,4-triazol-5-amine have shown significant potential in antitumor and antimicrobial applications. For instance, a study on 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, a compound related to 1H-1,2,4-triazol-5-amine, revealed good antitumor activity against the Hela cell line, indicating the potential of these compounds in cancer therapy (叶姣 et al., 2015). Moreover, Bektaş et al. (2007) synthesized novel triazole derivatives and screened them for antimicrobial activities, with some showing good or moderate activities against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).

Industrial Applications

3-butyl-1H-1,2,4-triazol-5-amine and its derivatives find extensive use in various industrial applications. Nazarov et al. (2022) provided a comprehensive review on the industrial use of 3- and 4-amino-1,2,4-triazoles, highlighting their significant role in agriculture, medicine, high-energy substances, and gas-generating compositions. The review details the synthesis methods and the diverse applications of these compounds, ranging from plant protection products to explosives and analytical chemistry reagents (Nazarov et al., 2022).

Mecanismo De Acción

Target of Action

Related compounds such as 5-(tert-butyl)-n-(2,4-dichlorophenyl)-1h-1,2,4-triazol-3-amine have been shown to inhibit the jack bean urease , suggesting that 3-butyl-1H-1,2,4-triazol-5-amine may have similar targets.

Mode of Action

It’s known that triazole derivatives can interact with their targets through hydrogen bonding and c-h-π interaction . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Given the potential urease inhibition, it could affect the urea cycle, which is crucial for nitrogen metabolism .

Result of Action

Related compounds have shown antioxidant properties and dna protection capabilities , suggesting that 3-butyl-1H-1,2,4-triazol-5-amine may have similar effects.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-butyl-1H-1,2,4-triazol-5-amine. For example, related energetic compounds have shown excellent thermal stabilities .

Propiedades

IUPAC Name |

5-butyl-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-2-3-4-5-8-6(7)10-9-5/h2-4H2,1H3,(H3,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUWQVCPSXVWIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=NN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394270 |

Source

|

| Record name | 5-butyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-butyl-1H-1,2,4-triazol-5-amine | |

CAS RN |

103205-70-5 |

Source

|

| Record name | 5-butyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1307399.png)

![N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1307420.png)

![Ethyl 2-[5,6-dimethyl-2-(2-phenylethenyl)benzimidazol-1-yl]acetate](/img/structure/B1307422.png)

![7-(4-Fluorostyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1307433.png)